N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds structurally related to N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide have been explored in various studies. These studies highlight the compound's potential applications in creating derivatives with varied biological activities. For instance, the synthesis of acylhydrazone compounds through the condensation process and further treatment to yield triazole derivatives has demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014). Similarly, the synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory properties provides a framework for developing novel therapeutic agents (Selvam et al., 2012).
Antimicrobial and Antioxidative Activity
Research into derivatives of furan-2-carboxamide has revealed significant antimicrobial and antioxidative potentials. The development and testing of benzimidazole/benzothiazole-2-carboxamides have shown promising antiproliferative activity in vitro and potent antioxidative capacity. Notably, specific derivatives have been identified as efficient antioxidants, offering a basis for further pharmaceutical development (Cindrić et al., 2019). This aligns with findings from other studies where novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines displayed significant in vitro antibacterial and antifungal activities, highlighting the compound's utility in addressing microbial resistance (Göker et al., 2005).
Synthetic and Photo-Physical Characteristics
The exploration of ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives, including those related to furan-2-carboxamide, has contributed to our understanding of solvent polarity effects on absorption-emission properties. These studies offer valuable insights into the design of new materials for photophysical applications, underscoring the compound's relevance in the development of advanced optical materials (Padalkar et al., 2011).
Mechanism of Action
Benzimidazoles
are a class of compounds that have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Furan derivatives
, on the other hand, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-7-9-17(10-8-16)28-15-13-26-19-5-2-1-4-18(19)25-21(26)11-12-24-22(27)20-6-3-14-29-20/h1-10,14H,11-13,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKPLLQADXQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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